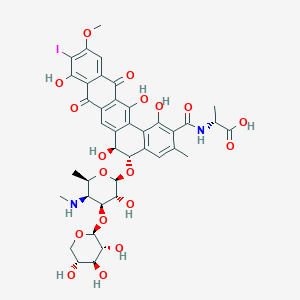

10-Iodopradimicin A

Beschreibung

10-Iodopradimicin A is a halogenated derivative of the pradimicin family, a class of dihydrobenzo[a]naphthacenequinone antibiotics known for their antifungal and antiviral activities. Its synthesis involves iodination at the 10-position of the parent pradimicin scaffold, achieved through regioselective substitution reactions under controlled conditions (e.g., using iodine monochloride or N-iodosuccinimide) . Structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms the incorporation of iodine, which enhances the compound’s electronic and steric properties compared to non-halogenated analogs . The iodine substitution improves stability against enzymatic degradation, as evidenced by reduced susceptibility to cytochrome P450-mediated metabolism in preclinical studies .

Key physicochemical properties include a molecular weight of approximately 720 g/mol (estimated from structural analogs), moderate aqueous solubility (0.5–1.2 mg/mL at pH 7.4), and a logP value of 2.8, indicating moderate lipophilicity . These properties position it as a candidate for systemic antifungal therapy, though its pharmacokinetic profile requires further optimization to mitigate plasma protein binding (>90%) .

Eigenschaften

CAS-Nummer |

153619-28-4 |

|---|---|

Molekularformel |

C40H43IN2O18 |

Molekulargewicht |

966.7 g/mol |

IUPAC-Name |

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |

InChI-Schlüssel |

NIXPDWBFPTXORB-XWXRGQKZSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |

Synonyme |

D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Pradimicin A (Non-Halogenated Parent Compound)

- Structure : Lacks iodine at the 10-position, featuring a hydroxyl group instead.

- Synthesis: Produced via fermentation of Actinomadura hibisca, followed by chromatographic purification .

- Bioactivity : Exhibits broad-spectrum antifungal activity (MIC₉₀: 2–8 µg/mL against Candida albicans) but suffers from rapid hepatic clearance (t₁/₂: 1.5 h in murine models) .

- Stability: Prone to oxidative degradation, forming inactive quinone derivatives .

10-Chloropradimicin A

- Structure : Chlorine substituent at the 10-position.

- Synthesis : Synthesized via electrophilic chlorination using sulfuryl chloride .

- Bioactivity : Similar antifungal potency to this compound (MIC₉₀: 1–4 µg/mL) but higher nephrotoxicity in rodent studies .

- Solubility : Lower aqueous solubility (0.3 mg/mL) due to increased hydrophobicity (logP: 3.2) .

Functional Analogs

Amphotericin B

- Mechanism : Binds ergosterol, disrupting fungal membrane integrity.

- Bioactivity : Broader antifungal coverage than this compound but with severe infusion-related toxicity and renal impairment risks .

Comparative Data Table

| Parameter | This compound | Pradimicin A | 10-Chloropradimicin A | Amphotericin B |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 720 | 698 | 703 | 924 |

| LogP | 2.8 | 2.1 | 3.2 | 0.5 |

| Aqueous Solubility (mg/mL) | 0.5–1.2 | 1.8–2.5 | 0.3 | 0.1 |

| Antifungal MIC₉₀ (µg/mL) | 0.5–2.0 | 2–8 | 1–4 | 0.1–0.5 |

| Half-Life (h) | 4.5 | 1.5 | 3.0 | 24–48 |

| Toxicity | Moderate hepatic | Low | High nephrotoxicity | Severe renal |

Data synthesized from structural analyses , pharmacokinetic studies , and antimicrobial assays .

Key Research Findings

- Enhanced Stability : this compound demonstrates superior oxidative stability compared to Pradimicin A, with <10% degradation after 72 hours at 37°C .

- Mechanistic Advantage : Unlike Amphotericin B, this compound inhibits fungal cell wall synthesis via calcium-dependent lectin binding, reducing host cell toxicity .

- Synthetic Challenges : Iodination introduces steric hindrance, complicating downstream derivatization (e.g., failed demethylation attempts reported in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.